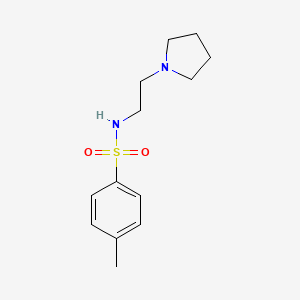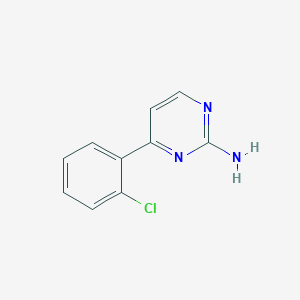
4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Vue d'ensemble
Description
4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and a sulfonamide group, as well as a pyrrolidine ring attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. One common synthetic route includes the sulfonation of 4-methylbenzenesulfonic acid followed by the reaction with 2-(pyrrolidin-1-yl)ethanamine under specific conditions such as elevated temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various chemical reactions.
Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes or receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: In the medical field, 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may be explored for its therapeutic potential. It could be used in the development of new drugs targeting specific diseases or conditions.
Industry: This compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways and targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonamide: Similar structure but lacks the pyrrolidine ring.
N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
4-Methyl-N-(2-(piperidin-1-yl)ethyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of the methyl group and the pyrrolidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propriétés
IUPAC Name |
4-methyl-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-4-6-13(7-5-12)18(16,17)14-8-11-15-9-2-3-10-15/h4-7,14H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXNRZUFHYLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680693 | |
| Record name | 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-95-0 | |
| Record name | 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)
![N-[(4-Chlorophenyl)-(2-hydroxyphenyl)methyl]acetamide](/img/structure/B1504780.png)


![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)






![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)

